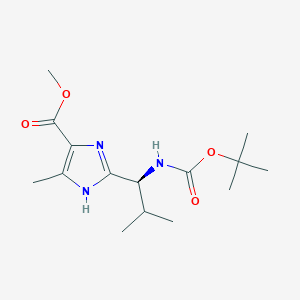

methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

Description

Methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate is a chiral imidazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester functionality. The compound’s structure includes a 5-membered imidazole ring substituted at positions 2 and 5 with a Boc-protected aminopropyl group and a methyl group, respectively, and a methyl ester at position 2. Such derivatives are often intermediates in pharmaceutical synthesis, leveraging the Boc group for amine protection during multi-step reactions . The stereochemistry at the C1 position (S-configuration) and the methyl branching on the propyl chain may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

methyl 5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4/c1-8(2)10(18-14(20)22-15(4,5)6)12-16-9(3)11(17-12)13(19)21-7/h8,10H,1-7H3,(H,16,17)(H,18,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCHVVUDLJUQQQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In industrial settings, the synthesis is often carried out in flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the imidazole ring.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the Boc group.

Major Products

Oxidation: Oxidation typically yields carboxylic acids or ketones.

Reduction: Reduction of the ester group results in the formation of alcohols.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of drugs, especially those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The imidazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile scaffold in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with pyrrole- and imidazole-based Boc-protected esters. Below is a detailed comparison with analogs from the literature, focusing on synthesis, spectral properties, and functional groups.

Key Comparative Analysis

Core Structure Differences: The target compound’s imidazole core (aromatic, two nitrogen atoms) contrasts with the pyrrole core (one nitrogen) in compounds 10a–b.

Protective Groups and Esters :

- Both the target compound and 10a–b use Boc protection for amines, but the target employs a methyl ester (vs. ethyl esters in 10a–b). Methyl esters hydrolyze faster under basic conditions, which may influence stability in biological systems .

Synthetic Efficiency: Compounds 10a–b achieved high yields (94–98%) via CuCl₂-catalyzed reactions with 1,2-diaza-1,3-dienes .

Spectral Signatures :

- The Boc group’s IR stretch (~1680–1750 cm⁻¹) and carbonyl signals in NMR (δ 160–170 ppm for ¹³C) are consistent across analogs. However, the imidazole’s ¹H-NMR aromatic protons (δ 7–8 ppm) would differ from pyrrole’s δ 6–7 ppm signals .

Research Findings and Implications

- Boc Group Utility : The Boc-protected analogs in demonstrate excellent stability during synthesis, as reflected in high yields . This suggests the target compound’s Boc group would similarly enhance amine protection during multi-step reactions.

- Synthetic Challenges : Imidazole derivatives often require stringent pH control during deprotection, whereas pyrroles (10a–b) tolerate broader conditions .

Biological Activity

Methyl 2-((1S)-1-((tert-butoxycarbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate, a compound of significant interest in medicinal chemistry, exhibits various biological activities. Its structural features, particularly the imidazole ring and the tert-butoxycarbonyl (Boc) amino group, suggest potential applications in therapeutic areas, including cancer treatment and antimicrobial activity.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C13H22N4O4 |

| Molecular Weight | 286.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

| PubChem CID | Not specified |

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of imidazole derivatives, including this compound. Compounds with similar structures have shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of imidazole have been reported to induce mitotic catastrophe in breast cancer cell lines by targeting tubulin dynamics, a critical factor in cancer cell proliferation .

Case Study:

A related imidazole derivative was tested against MCF-7 breast cancer cells, demonstrating an IC50 value of 52 nM, indicating potent antiproliferative effects. The mechanism involved significant G2/M phase arrest and apoptosis induction .

Antibacterial Activity

Imidazole compounds have also been evaluated for their antibacterial properties. Studies indicate that certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl imidazole derivative | Staphylococcus aureus | 32 µg/mL |

| Methyl imidazole derivative | Escherichia coli | 16 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical processes such as:

- Tubulin Binding: Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.

- Enzymatic Inhibition: The Boc group may enhance the compound's ability to inhibit specific enzymes involved in tumor growth or bacterial metabolism.

Safety and Toxicity

Safety assessments are crucial for any therapeutic application. The compound has been classified with cautionary statements indicating potential hazards such as skin irritation and respiratory issues upon exposure. Proper handling and safety protocols are recommended during laboratory use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.